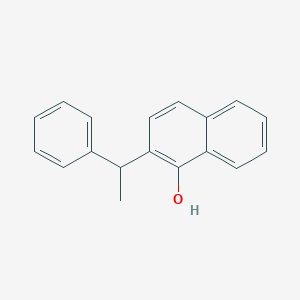
2-(1-Phenylethyl)naphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Phenylethyl)naphthalen-1-ol is an organic compound that belongs to the class of naphthalenes, which are characterized by two fused benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylethyl)naphthalen-1-ol typically involves the reaction of naphthalene derivatives with phenylethyl groups under specific conditions. One common method involves the Friedel-Crafts alkylation of naphthalene with 1-phenylethanol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the naphthalene to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Phenylethyl)naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens or nitro groups can be introduced using halogenating agents (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4).
Major Products
Oxidation: Formation of naphthaldehydes or naphthones.
Reduction: Formation of 2-(1-phenylethyl)naphthalene.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and as an additive in materials science.
Wirkmechanismus
The mechanism of action of 2-(1-Phenylethyl)naphthalen-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Phenylethyl)naphthalen-2-ol
- 2-(Phenylethyl)naphthalen-1-amine
- 1-(Phenylethyl)naphthalen-2-amine
Uniqueness
2-(1-Phenylethyl)naphthalen-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
4398-16-7 |
|---|---|
Molekularformel |
C18H16O |
Molekulargewicht |
248.3 g/mol |
IUPAC-Name |
2-(1-phenylethyl)naphthalen-1-ol |
InChI |
InChI=1S/C18H16O/c1-13(14-7-3-2-4-8-14)16-12-11-15-9-5-6-10-17(15)18(16)19/h2-13,19H,1H3 |
InChI-Schlüssel |
FCCNKTOSNRDETA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[7-(4-Aminophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B14136079.png)
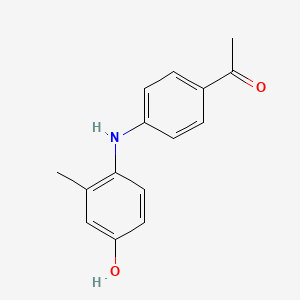


![(Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate](/img/structure/B14136098.png)
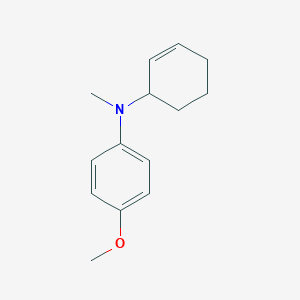
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B14136105.png)

![(1R)-2-(benzylamino)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol](/img/structure/B14136115.png)
![1-[3-(Azepan-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14136124.png)
![(S)-2-(benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid](/img/structure/B14136131.png)
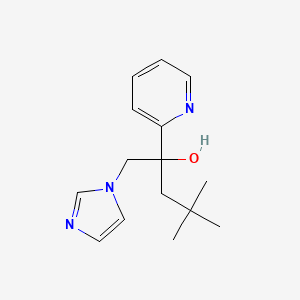
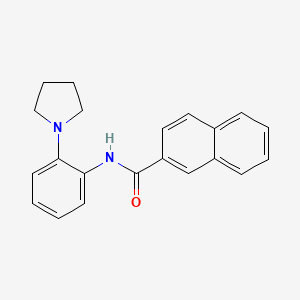
![N-Methyl-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-amine](/img/structure/B14136176.png)
